Norursodeoxycholic acid (norUDCA), also known as Norursodeoxycholic Acid, is a synthetic bile acid derivative, specifically a C23 homologue of Ursodeoxycholic acid (UDCA). [] It exhibits potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties. [] NorUDCA stands out due to its relative resistance to amidation, a characteristic that enables its cholehepatic shunting. [] This unique property contributes to its therapeutic potential for cholestatic liver and bile duct disorders, and potentially other non-cholestatic and metabolic liver diseases. []
24-Norursodeoxycholic acid is a synthetic bile acid derivative of ursodeoxycholic acid, distinguished by the absence of one methylene group in its side chain, making it a C23 homologue. This compound has garnered attention for its potential therapeutic applications in liver diseases, particularly cholestatic conditions such as primary sclerosing cholangitis and alcohol-related liver disease. The compound exhibits unique properties that enhance its efficacy compared to its parent compound, ursodeoxycholic acid.
24-Norursodeoxycholic acid is synthesized from natural bile acids through chemical modifications. Its production typically involves the degradation of the side chain of natural bile acids, allowing for the creation of derivatives with specific pharmacological properties. This compound has been studied in various experimental models to assess its therapeutic potential and mechanisms of action.
24-Norursodeoxycholic acid belongs to the class of bile acids and is specifically categorized as a bile acid derivative. It is recognized for its anti-inflammatory and choleretic properties, making it a candidate for treating liver diseases associated with cholestasis.
The synthesis of 24-norursodeoxycholic acid can be achieved through several methods, primarily focusing on the one-carbon degradation of natural bile acids. A notable approach involves the selective removal of a methylene group from ursodeoxycholic acid or other related bile acids.
The molecular formula for 24-norursodeoxycholic acid is C23H40O4. Its structure features a steroid backbone typical of bile acids, with specific functional groups that contribute to its biological activity.
24-Norursodeoxycholic acid participates in various biochemical reactions that enhance its therapeutic effects:
The mechanism by which 24-norursodeoxycholic acid exerts its therapeutic effects involves several key processes:
24-Norursodeoxycholic acid has shown promise in several scientific applications:
24-Norursodeoxycholic acid (NorUDCA), a C23 homologue of ursodeoxycholic acid (UDCA), emerged from rational drug design efforts to overcome UDCA's pharmacological limitations. Its deliberate side-chain shortening (molecular formula C23H38O4) confers unique biophysical properties, including resistance to amidation by hepatic CoA enzymes and enhanced choleretic activity [1] [5]. This structural innovation enables NorUDCA to undergo cholehepatic shunting – a cyclic process where the molecule is absorbed by cholangiocytes and resecreted into bile, amplifying bicarbonate-rich hypercholeresis. This mechanism directly stabilizes the "biliary bicarbonate umbrella," a critical protective barrier against bile acid-induced epithelial injury in cholestatic conditions [1] [4].
Preclinical studies in the Mdr2-/- knockout mouse model (a validated primary sclerosing cholangitis model) demonstrated NorUDCA's superior efficacy over UDCA. Treatment reduced ductular proliferation, neutrophil infiltration, and hepatic fibrosis by >50% while significantly improving serum liver biochemistry parameters. Notably, NorUDCA uniquely restored bile alkalinity and flow in cystic fibrosis transmembrane conductance regulator (CFTR)-deficient models, highlighting its mechanism extends beyond mere hydrophobicity reduction of the bile acid pool [1] [4] [7].
Table 1: Key Milestones in NorUDCA Development
Year | Milestone | Model/Context | Significance |
---|---|---|---|
2006 | First demonstration of superior efficacy vs UDCA | Mdr2-/- mice | Validated anti-cholestatic/anti-fibrotic effects [4] |
2017 | Phase II clinical trial completion | PSC patients (n=161) | Dose-dependent ALP reduction (up to -26%) [1] |
2021 | Immunometabolic mechanism elucidation | CD8+ T cell studies | Identified mTORC1 targeting [3] |
2024 | Orphan Drug Designation (EU) | PSC therapy | Accelerated development pathway [10] |
NorUDCA's therapeutic effects stem from interconnected pharmacological actions:
Choleretic & Anti-cholestatic Effects: NorUDCA induces bicarbonate-rich hypercholeresis via cholehepatic shunting, increasing bile flow by 250% compared to UDCA in rodent models. This corrects the defective bicarbonate secretion in cholestatic conditions and reduces bile toxicity. Unlike UDCA, NorUDCA evokes less phospholipid and cholesterol secretion into bile, potentially reducing micellar toxicity [1] [4] [5].
Direct Immunomodulation: Recent studies reveal NorUDCA directly modulates adaptive immunity. In CD8+ T cells, NorUDCA suppresses lymphoblastogenesis, proliferation, and glycolytic metabolism by inhibiting mTORC1 signaling – a master regulator of immune cell activation. Proteomic analyses identified significant downregulation of phosphoproteins in the mTORC1 pathway (S6K1, 4E-BP1) following NorUDCA exposure [3] [9]. This immunometabolic reprogramming attenuates hepatic inflammation in non-cholestatic models like lymphocytic choriomeningitis virus (LCMV)-induced injury, proving effects extend beyond cholestasis mitigation [3].
Anti-fibrotic Actions: In Schistosoma mansoni-induced liver fibrosis (a non-cholestatic model), NorUDCA reduced granuloma size by 50% and hydroxyproline content by 40% – outperforming UDCA. This occurred via suppression of antigen-presenting cell maturation (MHC class II downregulation) and subsequent T-cell activation, demonstrating direct anti-fibrotic mechanisms independent of bile modification [7].
Table 2: Molecular Targets and Pharmacodynamic Effects of NorUDCA
Molecular Target | Biological Effect | Functional Outcome |
---|---|---|
Biliary bicarbonate secretion | Enhanced HCO3- output | Stabilization of "biliary umbrella" [1] |
mTORC1 signaling | Inhibition of S6K1/4E-BP1 phosphorylation | Reduced CD8+ T cell glycolysis/proliferation [3] |
Glutamine metabolism | Restriction of metabolic flux | TH17 pathogenicity suppression [9] |
PPARγ receptors | Transactivation (EC50 47.2μM) | Anti-inflammatory gene expression [5] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7